molecular formula C5H6ClIN2 B6214710 6-iodopyridin-2-amine hydrochloride CAS No. 2731006-87-2

6-iodopyridin-2-amine hydrochloride

Cat. No. B6214710
CAS RN: 2731006-87-2
M. Wt: 256.5
InChI Key:
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Description

6-Iodopyridin-2-amine hydrochloride is a chemical compound with the empirical formula C5H5IN2. It is a derivative of pyridine, which is a six-membered cyclic molecule and a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .


Molecular Structure Analysis

The molecular structure of 6-iodopyridin-2-amine hydrochloride involves a pyridine ring with an iodine atom at the 6th position and an amine group at the 2nd position . The molecular weight of the compound is approximately 220.01 Da .

Safety and Hazards

6-Iodopyridin-2-amine hydrochloride is likely to have safety and hazard considerations similar to related compounds. For instance, 6-chloro-5-iodopyridin-2-amine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to handle such compounds with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-iodopyridin-2-amine hydrochloride involves the conversion of 2-aminopyridine to the corresponding iodinated derivative, followed by the formation of the hydrochloride salt.", "Starting Materials": [ "2-aminopyridine", "Iodine", "Hydrochloric acid", "Sodium nitrite", "Sodium iodide", "Sodium thiosulfate" ], "Reaction": [ "Step 1: Conversion of 2-aminopyridine to 2-iodopyridine", "a. Dissolve 2-aminopyridine in glacial acetic acid", "b. Add sodium nitrite and hydrochloric acid to the solution", "c. Stir the mixture at 0-5°C for 30 minutes", "d. Add a solution of sodium iodide in water to the mixture", "e. Stir the mixture at room temperature for 30 minutes", "f. Extract the product with ethyl acetate", "g. Dry the organic layer over anhydrous sodium sulfate", "h. Concentrate the solution to obtain 2-iodopyridine", "Step 2: Formation of 6-iodopyridin-2-amine", "a. Dissolve 2-iodopyridine in glacial acetic acid", "b. Add iodine to the solution", "c. Stir the mixture at room temperature for 2 hours", "d. Add sodium thiosulfate to the mixture to quench excess iodine", "e. Extract the product with ethyl acetate", "f. Dry the organic layer over anhydrous sodium sulfate", "g. Concentrate the solution to obtain 6-iodopyridin-2-amine", "Step 3: Formation of 6-iodopyridin-2-amine hydrochloride", "a. Dissolve 6-iodopyridin-2-amine in hydrochloric acid", "b. Concentrate the solution to obtain 6-iodopyridin-2-amine hydrochloride" ] }

CAS RN

2731006-87-2

Molecular Formula

C5H6ClIN2

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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